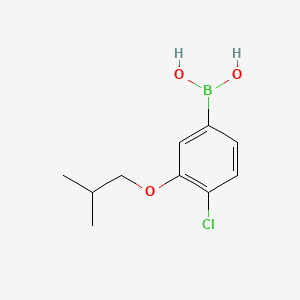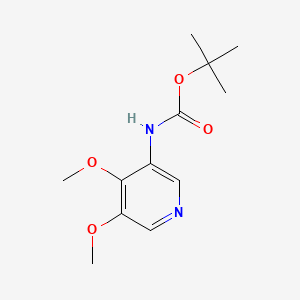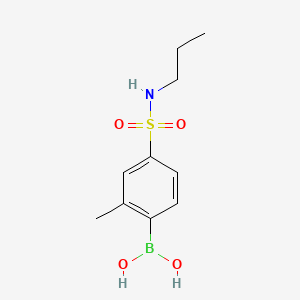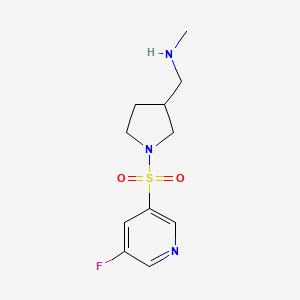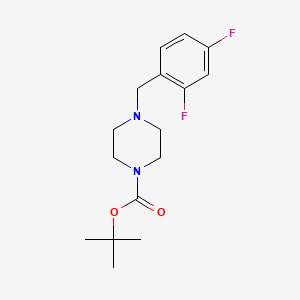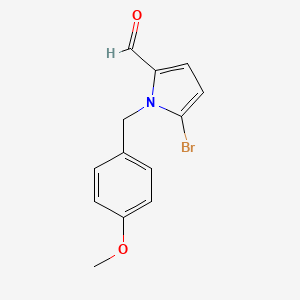
5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde is a chemical compound with the molecular formula C13H12BrNO2 and a molecular weight of 294.15 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains a bromine atom and a methoxybenzyl group attached to the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde typically involves the bromination of a pyrrole derivative followed by the introduction of the methoxybenzyl group and the formylation of the pyrrole ring. One common synthetic route is as follows:
Bromination: The starting material, 1-(4-methoxybenzyl)pyrrole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to yield 5-bromo-1-(4-methoxybenzyl)pyrrole.
Formylation: The brominated product is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Condensation Reactions: Acidic or basic catalysts such as acetic acid or pyridine are often utilized.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrole derivatives.
Oxidation and Reduction Reactions: Products include carboxylic acids, alcohols, and their derivatives.
Condensation Reactions: Products include imines, hydrazones, and related compounds.
科学研究应用
5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a building block for the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde depends on its specific application and the molecular targets involved. In general, the compound can interact with various biological targets, including enzymes, receptors, and nucleic acids. The bromine atom and the formyl group play crucial roles in its reactivity and binding affinity. The methoxybenzyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets.
相似化合物的比较
Similar Compounds
5-Bromo-1-(4-methylbenzyl)pyrrole-2-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.
5-Bromo-1-(4-chlorobenzyl)pyrrole-2-carbaldehyde: Similar structure but with a chlorine atom instead of a methoxy group.
5-Bromo-1-(4-nitrobenzyl)pyrrole-2-carbaldehyde: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The methoxy group can donate electron density through resonance, affecting the compound’s stability and reactivity in various chemical reactions. Additionally, the methoxy group can enhance the compound’s solubility in organic solvents, making it more versatile for use in different research and industrial applications.
属性
IUPAC Name |
5-bromo-1-[(4-methoxyphenyl)methyl]pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-17-12-5-2-10(3-6-12)8-15-11(9-16)4-7-13(15)14/h2-7,9H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFQWAQBFJMECR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC=C2Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675008 |
Source


|
| Record name | 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133116-27-4 |
Source


|
| Record name | 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
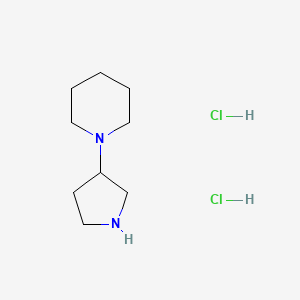
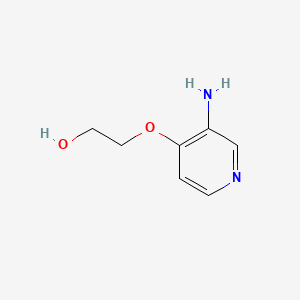
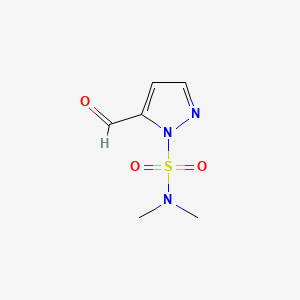
![8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B581218.png)
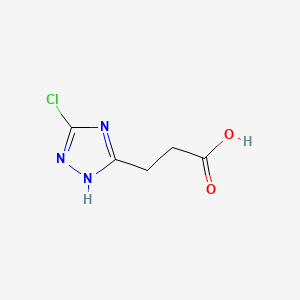
![5-broMo-N-Methylbenzo[d]oxazol-2-aMine](/img/structure/B581222.png)
